molecular formula C5H12O5 B109774 Xylitol CAS No. 87849-01-2

Xylitol

Cat. No. B109774
CAS RN: 87849-01-2
M. Wt: 152.15 g/mol
InChI Key: HEBKCHPVOIAQTA-NGQZWQHPSA-N
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Description

Xylitol is a naturally occurring five-carbon sugar alcohol found in many fruits and vegetables . It is used as a sugar substitute in various food and pharmaceutical products due to its health benefits . Xylitol has a similar sweetness to regular sugar but contains 40% fewer calories . It is a common ingredient in sugar-free chewing gums, candies, mints, diabetes-friendly foods, and oral-care products .


Molecular Structure Analysis

Xylitol is a five-carbon sugar alcohol with a chemical formula of C5H12O5 . Its structure consists of a pentose sugar backbone, similar to ribose or deoxyribose, with hydroxyl groups attached to each carbon atom .


Chemical Reactions Analysis

Xylitol can react with nitric acid to yield xylitol nitrates . In enzymology, a xylitol oxidase catalyzes the chemical reaction of xylitol + O2 to xylose + H2O2 .


Physical And Chemical Properties Analysis

Xylitol is a white crystalline solid with a sweet taste similar to that of sugar . It is soluble in water, methanol, and pyridine, but insoluble in ether . It has a molecular weight of 152.15 .

Scientific Research Applications

Dental Health

Xylitol: is renowned for its ability to combat dental caries and plaque formation. Regular consumption of xylitol can disrupt the growth of harmful bacteria in the oral cavity, promote remineralization of teeth, strengthen enamel, and prevent tooth decay . It’s often used in chewing gums and toothpaste due to its anti-cariogenic properties.

Diabetic Diet

Xylitol’s metabolism is independent of insulin, making it a safe sucrose substitute for patients with diabetes. It has a lower calorific value compared to sucrose but provides a sweetness almost equal to it, which is beneficial for controlling blood sugar levels .

Respiratory and Ear Infections

Studies have indicated that xylitol may reduce the incidence of respiratory and middle ear infections. This is attributed to xylitol’s ability to increase the absorption of calcium, which plays a role in combating osteoporosis and enhancing the body’s defense mechanisms .

Biotechnological Production

The biotechnological method of xylitol production is gaining attention due to its potential for lower costs and energy consumption compared to chemical methods. This involves the conversion of xylose to xylitol by microbes or enzymes, which is environmentally safe .

Food Industry Applications

In the food sector, xylitol is valued as a sweetener with a glycemic index significantly lower than sucrose. It’s used in a variety of products, most notably in chewing gum production. Additionally, xylitol serves as an emulsifier, humectant, stabilizer, and thickener in various food formulations .

Medical Sector Applications

Xylitol has several clinical applications, acting both in the prevention and treatment of diseases such as cardiovascular diseases, otitis, and diabetes. Its stability to pH variations increases its versatility across different medical applications .

COVID-19 Treatment Potential

Recent research has explored the potential of xylitol in treating COVID-19. While this application is still under development, it highlights the ongoing investigation into new therapeutic uses for xylitol .

Material Science and Tissue Engineering

Xylitol-based materials are being explored for their use in tissue engineering. The compound’s properties make it suitable for creating scaffolds that support the growth and development of new tissues .

Mechanism of Action

Target of Action

Xylitol, a naturally occurring five-carbon sugar alcohol, is found in most plant material, including many fruits and vegetables . It primarily targets microorganisms present in plaque and saliva . Xylitol is also associated with cardiovascular events and has been found to enhance multiple indices of platelet reactivity ex vivo .

Mode of Action

Xylitol is initially taken up by the microorganism and accumulates intracellularly . Accumulated xylitol is transported into an energy-consuming cycle, or the inducible fructose transport system . It works by inhibiting the growth of the microorganisms present in plaque and saliva after it accumulates intracellularly into the microorganism . Xylitol is also associated with enhanced platelet responsiveness in humans .

Biochemical Pathways

Xylitol affects several biochemical pathways. It enters the bacteria by the phospho-transferase system . Xylitol-phosphate inhibits the glycolysis probably at the phosphofructokinase level, and is also de-phosphorylated and expelled through a "futile cycle" . Xylitol prevents demineralization of teeth and bones, otitis media infection, respiratory tract infections, inflammation, and cancer progression . NADPH generated in xylitol metabolism aids in the treatment of glucose-6-phosphate deficiency-associated hemolytic anemia .

Pharmacokinetics

It is known that xylitol has a negligible effect on blood glucose and plasma insulin levels due to its unique metabolism . This makes it a popular choice as a sugar substitute, especially for diabetics.

Result of Action

The molecular and cellular effects of Xylitol’s action are diverse. It prevents demineralization of teeth and bones, otitis media infection, respiratory tract infections, inflammation, and cancer progression . It also aids in the treatment of glucose-6-phosphate deficiency-associated hemolytic anemia . In terms of cardiovascular effects, Xylitol has been found to enhance multiple indices of platelet reactivity ex vivo and thrombus formation in a mouse model .

Action Environment

The yield of Xylitol is influenced by the presence of by-products of hydrolysis and by the contamination of other fractions of the lignocellulosic biomass . Lignocellulosic toxic compounds formed/released during plant cell wall pretreatment, such as aliphatic acids, furans, and phenolic compounds, inhibit xylitol production during fermentation, reducing the fermentative performance of yeasts and impairing the bioprocess productivity .

properties

IUPAC Name

(2S,4R)-pentane-1,2,3,4,5-pentol
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InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?
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InChI Key

HEBKCHPVOIAQTA-NGQZWQHPSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)O
Source PubChem
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Isomeric SMILES

C([C@H](C([C@H](CO)O)O)O)O
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Molecular Formula

C5H12O5
Record name XYLITOL
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DSSTOX Substance ID

DTXSID601032335
Record name Adonitol
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Molecular Weight

152.15 g/mol
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Physical Description

NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Xylitol
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Boiling Point

215-217, 216 °C
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Solubility

Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol
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Vapor Pressure

0.00247 [mmHg]
Record name Xylitol
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Mechanism of Action

Xylitol is initially taken up by the microorganism and accumulates intracellularly. Accumulated xylitol is transported into an energy-consuming cycle, or the inducible fructose transport system. It is converted to non-metabolizable, toxic xylitol-5-phosphate via phosphoenolpyruvate: a constitutive fructose phosphotransferase system by _S. mutans_. This metabolic process of xylitol, without the gain of any energy molecules, results in the development of intracellular vacuoles and cell membrane degradation. _S. mutans_ dephosphorylates xylitol-5-phosphate and expels it from the cell, in which requires energy consumption. This ultimately leading to starving of microorganism and growth inhibition. Long-term exposure to xylitol can cause microorganisms to develop resistance to xylitol. This clinically beneficial selection process creates xylitol-resistant mutans strains that are less virulent and less cariogenic than their parent strains. Xylitol also increases the concentrations of ammonia and amino acids in plaque, thereby neutralizing plaque acids. A study suggests that xylitol may also promote remineralization of deeper layers of demineralized enamel by facilitating Ca2+ and phosphate movement and accessibility.
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Product Name

Xylitol

Color/Form

Monoclinic crystals from alcohol

CAS RN

87-99-0, 488-81-3
Record name Xylitol [INN:BAN:JAN:NF]
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Melting Point

92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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